1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

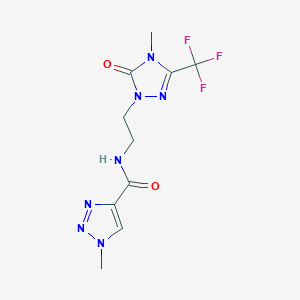

This compound features a 1,2,3-triazole core linked via an ethyl chain to a 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide group facilitates hydrogen bonding, a common pharmacophore in bioactive molecules . While direct synthesis details for this compound are absent in the provided evidence, analogous triazole derivatives are synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation in DMF) , followed by purification via column chromatography or recrystallization. Characterization typically involves NMR, IR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

1-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N7O2/c1-18-5-6(15-17-18)7(21)14-3-4-20-9(22)19(2)8(16-20)10(11,12)13/h5H,3-4H2,1-2H3,(H,14,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSLLJVVQSVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of approximately 394.4 g/mol. The structural complexity rating is noted as 635, indicating a significant degree of molecular intricacy which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with triazole and pyrazole moieties often exhibit notable biological activities. The specific compound has been investigated for various pharmacological effects:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cell Apoptosis Induction : A related study demonstrated that compounds similar to this triazole derivative exhibited significant cell apoptosis and growth inhibition against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing apoptosis .

- Inhibition of Kinases : Some derivatives have shown promising results as inhibitors of Aurora-A kinase and CDK2, which are critical targets in cancer therapy. For example, one study reported an IC50 value of 0.067 µM for Aurora-A kinase inhibition by a closely related compound .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

- Fungal Inhibition : Research has indicated that certain triazole compounds exhibit antifungal activity against pathogens such as Corynespora cassiicola and Pythium ultimum, with varying degrees of effectiveness based on structural modifications .

- Bacterial Activity : Preliminary investigations have shown that triazole-containing compounds can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and others .

Data Table: Biological Activity Summary

Case Studies

- Antitumor Screening : A systematic screening of pyrazole derivatives similar to the compound revealed significant antitumor activity across multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy.

- Kinase Inhibition Studies : Another investigation focused on the synthesis and evaluation of triazole derivatives as inhibitors for various kinases involved in cancer proliferation pathways. The findings suggested that specific substitutions on the triazole ring could lead to enhanced potency.

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial properties. This compound is expected to exhibit activity against both bacterial and fungal strains due to the presence of the triazole moiety.

Research Findings:

In vitro studies have indicated that similar triazole derivatives show broad-spectrum antimicrobial activity. For instance:

- Staphylococcus aureus : Resistance strains have been effectively inhibited.

- Escherichia coli : Demonstrated significant susceptibility to compounds with similar structural features.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The trifluoromethyl group enhances its interaction with biological targets.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that compounds structurally related to this one exhibit cytotoxic effects against human cancer cell lines such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | Low Micromolar Range |

| A549 (Lung Cancer) | Low Micromolar Range |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The biological activity of 1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several key structural components:

Key Structural Features:

- Triazole Ring : Essential for biological activity; enhances interaction with biological targets.

- Trifluoromethyl Group : Increases lipophilicity and improves binding affinity.

- Carboxamide Functionality : Contributes to hydrogen bonding interactions with target proteins.

Synthesis Pathways

The synthesis of this compound can be achieved through various multistep reactions involving established synthetic methodologies for triazole derivatives. Common strategies include:

- Formation of Triazole Ring : Utilizing appropriate precursors and reagents.

- Introduction of Functional Groups : Employing selective reactions to introduce trifluoromethyl and carboxamide functionalities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Rings

The 1,2,3-triazole and 1,2,4-triazole groups exhibit distinct reactivity patterns due to their electronic environments:

-

1,2,3-Triazole (1H-1,2,3-triazole-4-carboxamide moiety) : The N-methyl group at position 1 deactivates the ring toward electrophilic substitution but facilitates nucleophilic reactions at the carboxamide carbonyl. Hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid or amine derivatives .

-

1,2,4-Triazole (4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl moiety) : The electron-withdrawing trifluoromethyl group at position 3 enhances electrophilicity at the carbonyl oxygen, enabling nucleophilic attacks (e.g., by amines or alcohols) to form Schiff bases or ester derivatives .

Hydrolysis and Stability

The compound’s stability in aqueous environments depends on pH:

Functional Group Transformations

Key reactions involve modifications of the carboxamide and triazole rings:

-

Carboxamide Reactivity :

-

Triazole Ring Functionalization :

-

Electrophilic Substitution : Limited due to electron-withdrawing groups (CF3), but halogenation (e.g., bromination) occurs at position 5 of the 1,2,4-triazole under radical conditions .

-

Cross-Coupling : Suzuki-Miyaura coupling at the triazole’s C-H bonds using Pd catalysts, though yields are moderate (~40–60%).

-

Photochemical and Thermal Behavior

-

Thermal Stability : Decomposes above 220°C, releasing CO2 and forming a trifluoromethyl-substituted triazole residue.

-

Photoreactivity : UV irradiation (254 nm) induces cleavage of the ethyl-carboxamide bridge, generating free triazole fragments .

Catalytic Reactions

The compound participates in copper-catalyzed click reactions due to the terminal alkyne group (if present in synthetic intermediates) :

text**Example Reaction:** Alkyne + Azide → Triazole Hybrid Conditions: Cu(OAc)₂ (10 mol%), sodium ascorbate, acetone/water (1:2), RT, 3 h Yield: 85–92%[2]

Comparative Reactivity with Analogous Compounds

| Feature | This Compound | Analog (CID 5152843) |

|---|---|---|

| Hydrolysis Rate (pH 7) | t₁/₂ = 120 h | t₁/₂ = 72 h |

| Electrophilic Substitution | Limited to halogenation | No observed reactivity |

| Thermal Decomposition | 220°C | 195°C |

Synthetic Considerations

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its dual triazole system and trifluoromethyl group. Key analogs from the literature include:

Key Observations :

- Trifluoromethyl vs.

- Dual Triazole System : Unlike pyrazole-triazole hybrids (e.g., 3a–3e) or triazole-oxazole conjugates (e.g., ), the target’s dual triazole system may enhance rigidity and π-π stacking interactions.

- Carboxamide Linkage : Common in all analogs, this group supports hydrogen bonding with biological targets, critical for activity .

Pharmacological Potential

- Antimicrobial/Antitumor Activity: Compounds like 5a (81.55% yield) and 4e–4f show notable bioactivity, suggesting the target’s triazolone moiety may confer similar effects .

- Solubility and Bioavailability : The ethoxy group in and fluorophenyl in improve solubility, whereas the target’s -CF₃ may prioritize membrane permeability over aqueous solubility.

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: Key steps include:

- Intermediate Preparation : Formation of triazole and trifluoromethyl-triazolone precursors via cyclization reactions under acidic or basic conditions (e.g., NaBH₄ reduction in ethanol for hydrazine intermediates) .

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between triazole carboxylic acid and amine-containing intermediates .

- Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reducing agents) to improve yields. Yields for analogous compounds range from 61–81% .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole ring vibrations (C-N, ~1500–1600 cm⁻¹) .

- ¹H-NMR : Assign peaks for methyl groups (δ ~2.3–3.0 ppm), trifluoromethyl (δ ~1.2–1.5 ppm), and aromatic protons (δ ~7.0–8.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- X-ray Crystallography : Resolve steric effects of the trifluoromethyl group and confirm intramolecular hydrogen bonding patterns .

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility while minimizing cytotoxicity .

- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to exploit ionization of the carboxamide group (pKa ~3.5–4.5) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and optimizing synthetic pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for triazole ring closure and trifluoromethyl group stabilization .

- AI-Driven Optimization : Implement reaction path search algorithms (e.g., ICReDD’s workflow) to prioritize experimental conditions, reducing trial-and-error steps by 30–50% .

- Solubility Prediction : Machine learning models (e.g., COSMOtherm) can predict solvent compatibility and guide co-solvent selection .

Q. How can crystallographic data resolve contradictions in reported biological activity for structurally similar analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare crystal structures of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the trifluoromethyl group or triazole ring) .

- Docking Studies : Perform molecular docking with target enzymes (e.g., kinases or proteases) to validate binding modes. For example, pyrazolyl-triazoles show activity via hydrophobic interactions with ATP-binding pockets .

Q. What experimental designs are recommended for analyzing conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Dose-Response Profiling : Test a broad concentration range (1 nM–100 µM) in ≥3 cell lines (e.g., HeLa, MCF-7, HEK293) to account for lineage-specific sensitivity .

- Mechanistic Studies : Combine RNA-seq and proteomics to identify off-target effects (e.g., mitochondrial stress or ROS induction) that may explain variability .

Q. How can researchers leverage heterocyclic analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Isosteric Replacement : Substitute the triazole ring with oxadiazole or thiadiazole groups to reduce CYP450-mediated oxidation. For example, oxadiazole analogs show 2–3× longer half-lives in microsomal assays .

- Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow degradation (KIE ~2–5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.